molecular formula C9H17F2NO2 B13896471 N-Boc-(S)-3,3-difluorobutan-2-amine

N-Boc-(S)-3,3-difluorobutan-2-amine

Cat. No.: B13896471
M. Wt: 209.23 g/mol
InChI Key: KYMQUKBZPPPLNR-LURJTMIESA-N
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Description

N-Boc-(S)-3,3-difluorobutan-2-amine is a chiral amine derivative featuring a tert-butoxycarbonyl (Boc) protective group and two fluorine atoms at the β-carbon of the butan-2-amine backbone. The Boc group enhances stability during synthetic processes, particularly in peptide coupling and organocatalysis, while the difluoro substitution influences electronic and steric properties, making it valuable in medicinal chemistry for modulating metabolic stability and binding affinity . The (S)-configuration ensures enantioselectivity in asymmetric synthesis. This compound is typically used as an intermediate in pharmaceutical research, such as in the development of protease inhibitors or fluorinated bioactive molecules.

Properties

Molecular Formula

C9H17F2NO2

Molecular Weight

209.23 g/mol

IUPAC Name

tert-butyl N-[(2S)-3,3-difluorobutan-2-yl]carbamate

InChI

InChI=1S/C9H17F2NO2/c1-6(9(5,10)11)12-7(13)14-8(2,3)4/h6H,1-5H3,(H,12,13)/t6-/m0/s1

InChI Key

KYMQUKBZPPPLNR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(C)(F)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

One-Pot Reductive Amination

One of the most notable and efficient methods for preparing this compound involves a one-pot reductive amination of aldehydes with primary amines in the presence of a Boc-protecting agent. This method typically uses sodium triacetoxyborohydride as the reducing agent, triethylamine as a base, and dichloromethane as the solvent. The reaction proceeds under mild conditions, producing high purity products with minimal by-products.

General Reaction Scheme:

  • Starting materials: 3,3-difluorobutanal (or equivalent aldehyde) and a primary amine
  • Boc-protecting agent: Di-tert-butyl dicarbonate (Boc2O)
  • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3)
  • Base: Triethylamine (Et3N)
  • Solvent: Dichloromethane (CH2Cl2)
  • Conditions: Room temperature, mild stirring

Reaction Steps:

  • Formation of imine intermediate from aldehyde and amine.
  • In situ reduction of imine to amine by sodium triacetoxyborohydride.
  • Boc protection of the newly formed amine to yield this compound.

This method is favored for its operational simplicity and high yields, typically exceeding 80-90% under optimized conditions.

Boc Protection of Amines

Alternatively, Boc protection of the free amine precursor can be performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a Lewis acid catalyst or base. A yttria-zirconia-based catalyst has been reported to promote efficient tert-butoxycarbonylation of amines with high yields and reaction rates, compared to slow carbamation in the absence of catalysts.

Key Points:

  • Catalyst: Yttria-zirconia (20 wt %)
  • Boc reagent: Di-tert-butyl dicarbonate (Boc2O)
  • Mechanism: Activation of Boc2O carbonyl by Lewis acid sites, facilitating nucleophilic attack by the amine.
  • Outcome: High-yield formation of N-Boc-protected amines, including this compound.

This method is useful when starting from the free amine and allows for selective and efficient Boc protection.

Analytical Data and Characterization

Typical characterization of this compound includes:

Technique Observations/Values
Molecular Formula C₆H₁₃F₂N₁O₂
¹H NMR (CDCl₃) Signals consistent with Boc group and difluorobutane backbone
¹³C NMR Characteristic signals for Boc carbonyl (~151 ppm), tert-butyl carbons (~28 ppm), and fluorinated carbons
Mass Spectrometry Molecular ion peak consistent with C₆H₁₃F₂N₁O₂
Purity High purity (>95%) achieved via column chromatography or crystallization

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Yield Range References
One-Pot Reductive Amination Mild conditions, operationally simple, high purity Requires careful control of reducing agent and base 80-95%
Boc Protection with Catalyst High efficiency, catalyst reusable, rapid reaction Requires catalyst preparation, may need optimization >90%
Thermal Deprotection (for downstream) No acid catalyst, continuous flow scalable High temperature required, specialized equipment Not applicable

Research Perspectives and Applications

The incorporation of fluorine atoms in this compound significantly affects its lipophilicity and biological interactions, making it a valuable building block for medicinal chemistry. The Boc protection strategy facilitates selective transformations, enhancing synthetic flexibility. Recent advances in flow chemistry and catalyst development continue to improve the efficiency and scalability of both protection and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(S)-3,3-difluorobutan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, Grignard reagents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines or alcohols .

Scientific Research Applications

N-Boc-(S)-3,3-difluorobutan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-(S)-3,3-difluorobutan-2-amine involves its interaction with various molecular targets. The Boc group provides steric protection to the amine, allowing selective reactions at other functional groups. The fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic properties and hydrogen bonding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-Boc-(S)-3,3-difluorobutan-2-amine with structurally or functionally analogous compounds, focusing on molecular properties, substituents, and applications.

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications References
This compound C₉H₁₆F₂NO₂ ~208* Boc group, β-difluoro, (S)-chirality Pharmaceutical intermediates
N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid C₁₀H₁₉NO₅ 233.27 Boc group, β-hydroxy, β-methyl, carboxylic acid Peptide synthesis, chiral auxiliaries
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid C₂₂H₂₂FN₃O₄ 411.43 Boc group, 6-fluoroindole, carboxylic acid Kinase inhibitor development
Fmoc-SS-Dab(3-Aloc)-OH C₂₃H₂₄N₂O₆ 424.4 Fmoc, Alloc, diamino butyric acid backbone Solid-phase peptide synthesis
N-(3-fluoro-3,3-dinitropropyl)-2,2-dinitrobutan-1-amine C₇H₁₂FN₅O₈ 313.20 Multiple nitro groups, fluorinated alkyl chain Energetic materials research

Structural and Functional Differences

Substituent Effects: Fluorine vs. Hydroxy/Methyl Groups: Compared to N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid , the difluoro substitution in the target compound reduces hydrogen-bonding capacity but increases lipophilicity and metabolic resistance. Indole vs.

Protective Groups :

  • Boc vs. Fmoc/Alloc : While Boc is acid-labile, Fmoc-SS-Dab(3-Aloc)-OH employs orthogonal protection (Fmoc base-sensitive, Alloc palladium-cleavable), enabling sequential deprotection in complex peptide syntheses.

Applications :

  • Pharmaceutical Intermediates : The target compound’s fluorination aligns with trends in CNS drug design, whereas N-(3-fluoro-3,3-dinitropropyl)-2,2-dinitrobutan-1-amine is tailored for explosive material research due to its nitro-rich structure.

Physicochemical Properties

  • Solubility: The carboxylic acid derivatives (e.g., N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid ) exhibit higher aqueous solubility than the neutral amine target compound.
  • Thermal Stability : Nitro-containing analogs like N-(3-fluoro-3,3-dinitropropyl)-2,2-dinitrobutan-1-amine decompose explosively under heat, unlike the thermally stable Boc-protected amines.

Research Findings and Trends

Synthetic Utility : this compound is favored in fluorinated analog synthesis due to its straightforward Boc deprotection (e.g., using TFA) and compatibility with cross-coupling reactions .

Chiral Resolution : Unlike the racemic mixtures often seen in nitro compounds , the (S)-configuration of the target compound is critical for enantioselective applications, as highlighted in peptide coupling protocols .

Notes

  • Structural nuances (e.g., fluorine placement, protective groups) dictate compound selection for specific applications, such as metabolic stability in drug candidates or controlled reactivity in peptides.

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